Cas no 32283-92-4 (Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-)
32283-92-4 structure
Product Name:Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-
CAS No:32283-92-4
MF:C36H20N4O4
MW:572.56840801239
CID:320131
PubChem ID:122579
Update Time:2025-04-19
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-
- 2,9-Bis(3-aminophenyl)anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
- 2,9-bis(3-aminophenyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- 7,18-bis(3-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- EINECS 250-979-5
- NS00058759
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-aminophenyl)-
- DTXSID70954081
- LBQIBUZDDHLNLQ-UHFFFAOYSA-N
- SCHEMBL3628513
- 2,9-bis(3-aminophenyl)anthra[2,1,9-def
- N,N'-Bis(3-aminophenyl)-3,4,9,10-perylenetetracarboxylic diimide
- 32283-92-4
- 2,9-Bis(3-aminophenyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- 2,9-bis(3-aminophenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 2,9-bis(3-aminophenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
-
- Inchi: 1S/C36H20N4O4/c37-17-3-1-5-19(15-17)39-33(41)25-11-7-21-23-9-13-27-32-28(36(44)40(35(27)43)20-6-2-4-18(38)16-20)14-10-24(30(23)32)22-8-12-26(34(39)42)31(25)29(21)22/h1-16H,37-38H2
- InChI Key: LBQIBUZDDHLNLQ-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=C3C4C=CC5C(N(C6C=CC=C(C=6)N)C(C6=CC=C(C7C=CC(C(N1C1C=CC=C(C=1)N)=O)=C2C3=7)C=4C=56)=O)=O
Computed Properties
- Exact Mass: 572.1486
- Monoisotopic Mass: 572.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 44
- Rotatable Bond Count: 2
- Complexity: 1090
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Density: 1.611
- Refractive Index: 1.94
- PSA: 126.8
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)- Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
32283-92-4 (Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-) Related Products
- 4727-29-1(2-(phenylcarbamoyl)benzoic acid)
- 132-66-1(N-1-Naphthylphthalamic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent